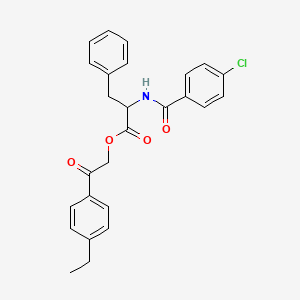
2-(4-ethylphenyl)-2-oxoethyl N-(4-chlorobenzoyl)phenylalaninate
Overview
Description
2-(4-ethylphenyl)-2-oxoethyl N-(4-chlorobenzoyl)phenylalaninate, also known as EPCB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Mechanism of Action
The exact mechanism of action of 2-(4-ethylphenyl)-2-oxoethyl N-(4-chlorobenzoyl)phenylalaninate is not fully understood, but it is believed to act by inhibiting certain enzymes and pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines in the body, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to reduce the levels of prostaglandins, which are lipid molecules that play a key role in the inflammatory response. In addition, this compound has been found to reduce the levels of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-ethylphenyl)-2-oxoethyl N-(4-chlorobenzoyl)phenylalaninate in lab experiments is its potential as a therapeutic agent for various diseases. This compound has been found to be effective in reducing inflammation and pain, as well as inhibiting the growth of cancer cells. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the safety and toxicity of this compound before it can be used as a therapeutic agent in humans.
Future Directions
There are several future directions for research on 2-(4-ethylphenyl)-2-oxoethyl N-(4-chlorobenzoyl)phenylalaninate. One area of research is focused on understanding the exact mechanism of action of this compound and its potential targets in the body. Another area of research is focused on developing new derivatives of this compound that may have improved efficacy and safety profiles. Additionally, further research is needed to determine the potential applications of this compound in the treatment of various diseases, such as cancer, inflammation, and pain.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The synthesis method of this compound is efficient and reliable, and it has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This compound has several biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for research on this compound, and further research is needed to determine its potential as a therapeutic agent for various diseases.
Scientific Research Applications
2-(4-ethylphenyl)-2-oxoethyl N-(4-chlorobenzoyl)phenylalaninate has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. Several research studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been found to be effective in reducing inflammation and pain in animal models.
properties
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClNO4/c1-2-18-8-10-20(11-9-18)24(29)17-32-26(31)23(16-19-6-4-3-5-7-19)28-25(30)21-12-14-22(27)15-13-21/h3-15,23H,2,16-17H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHJBAQBIRMWRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[1-(2-fluorobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3967569.png)
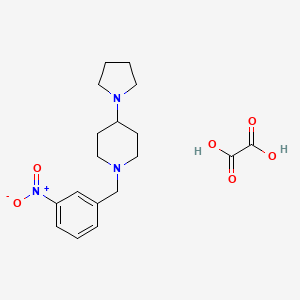
![4-(2,4-dichlorophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3967593.png)
![1-[1-(3-methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine oxalate](/img/structure/B3967596.png)

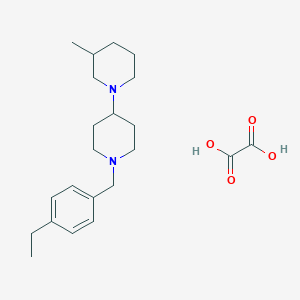
![5-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}nicotinamide](/img/structure/B3967609.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-N'-mesitylsuccinamide](/img/structure/B3967611.png)

![6-{[2-(pyrrolidin-1-ylcarbonyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B3967625.png)
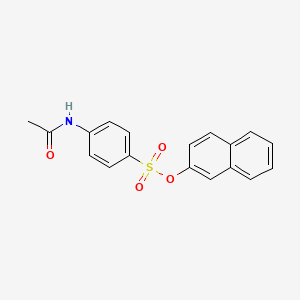
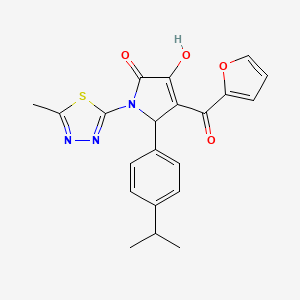
![2,6-dimethyl-4-{1-[4-(methylthio)benzyl]-4-piperidinyl}morpholine oxalate](/img/structure/B3967658.png)